rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans
Brand Name: Vulcanchem
CAS No.: 1955498-74-4
VCID: VC11621324
InChI:
SMILES:
Molecular Formula: C11H20N4O
Molecular Weight: 224.3

rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans

CAS No.: 1955498-74-4

Cat. No.: VC11621324

Molecular Formula: C11H20N4O

Molecular Weight: 224.3

Purity: 95

* For research use only. Not for human or veterinary use.

rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans - 1955498-74-4

Specification

CAS No. 1955498-74-4
Molecular Formula C11H20N4O
Molecular Weight 224.3

Introduction

The compound rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans is a chemical entity with a specific stereochemistry, indicated by the (2R,3R) configuration. It belongs to the class of morpholine derivatives, which are known for their diverse biological activities. This compound is particularly noted for its structural features, including an ethyl group and a 1-methyl-1H-pyrazol-4-yl moiety attached to the morpholine ring.

Synthesis and Chemical Characteristics

The synthesis of rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans typically involves the formation of the morpholine ring and the introduction of the pyrazole moiety. The specific synthesis route may vary depending on the starting materials and the desired stereochemistry.

Synthesis Route

  • Formation of Morpholine Ring: This involves the reaction of appropriate precursors to form the morpholine core.

  • Introduction of Pyrazole Moiety: The pyrazole ring is attached to the morpholine through a suitable coupling reaction.

Biological Activity and Research Findings

While specific biological activity data for rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans are not extensively documented in the available literature, compounds with similar structures often exhibit a range of biological activities, including potential anticancer, antiviral, or neurological effects.

Potential Applications

  • Pharmaceutical Research: Morpholine derivatives are explored for their therapeutic potential due to their ability to interact with various biological targets.

  • Biological Studies: Further research is needed to determine the specific biological activities of this compound.

Data Tables

Given the limited specific data available for rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, trans, the following table provides general information about similar compounds:

CompoundMolecular FormulaMolecular WeightCAS Number
rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, transC11H20N4O224.3 g/mol2059908-65-3
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamineC11H19N3O209.29 g/mol1969287-59-9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator